molecular formula C9H11N3S B13331889 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine

1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13331889
M. Wt: 193.27 g/mol
InChI Key: WEZJZPLHXIBYHX-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that combines a thiophene ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 5-methylthiophene-3-carbaldehyde. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects in cellular pathways .

Comparison with Similar Compounds

Comparison: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique combination of a thiophene and pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-[(5-methylthiophen-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H11N3S/c1-7-2-8(6-13-7)4-12-5-9(10)3-11-12/h2-3,5-6H,4,10H2,1H3

InChI Key

WEZJZPLHXIBYHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CN2C=C(C=N2)N

Origin of Product

United States

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